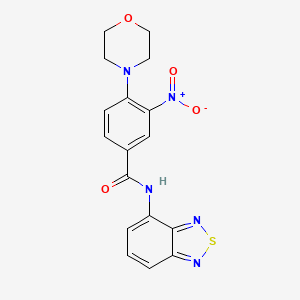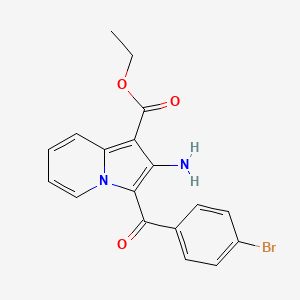![molecular formula C25H21N3O3 B11486069 2-{[(2-methyl-1H-indol-3-yl)(oxo)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B11486069.png)
2-{[(2-methyl-1H-indol-3-yl)(oxo)acetyl]amino}-N-(3-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2-methyl-1H-indol-3-yl)(oxo)acetyl]amino}-N-(3-methylphenyl)benzamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes an indole ring, an amide linkage, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-methyl-1H-indol-3-yl)(oxo)acetyl]amino}-N-(3-methylphenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acylation: The indole derivative is then acylated using an appropriate acyl chloride or anhydride to introduce the oxoacetyl group.
Amidation: The acylated indole is reacted with 3-methylphenylamine to form the desired amide linkage.
Final Coupling: The final step involves coupling the intermediate with benzoyl chloride to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-methyl-1H-indol-3-yl)(oxo)acetyl]amino}-N-(3-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
2-{[(2-methyl-1H-indol-3-yl)(oxo)acetyl]amino}-N-(3-methylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, dyes, and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-{[(2-methyl-1H-indol-3-yl)(oxo)acetyl]amino}-N-(3-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups but different structural properties.
Ethyl 3-(furan-2-yl)propionate: Another compound with similar ester functional groups but distinct aromatic properties.
Uniqueness
2-{[(2-methyl-1H-indol-3-yl)(oxo)acetyl]amino}-N-(3-methylphenyl)benzamide is unique due to its combination of an indole ring, amide linkage, and benzamide moiety, which imparts specific chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C25H21N3O3 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-[[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]amino]-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C25H21N3O3/c1-15-8-7-9-17(14-15)27-24(30)19-11-4-6-13-21(19)28-25(31)23(29)22-16(2)26-20-12-5-3-10-18(20)22/h3-14,26H,1-2H3,(H,27,30)(H,28,31) |
InChI Key |
VBZXTWPKRISXPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C(=O)C3=C(NC4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}benzamide](/img/structure/B11486005.png)
![8-(4-hydroxybutyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11486013.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(furan-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486024.png)
![N'-[(E)-[5-(4-Fluorophenyl)furan-2-YL]methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-YL)thieno[2,3-B]pyridine-2-carbohydrazide](/img/structure/B11486029.png)
![N-[2,2,2-Trifluoro-1-(p-toluidino)-1-(trifluoromethyl)ethyl]butyramide](/img/structure/B11486032.png)
![N-(furan-2-ylmethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486036.png)

![1-[(4-cyclohexyl-3-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl]piperidine-4-carboxamide](/img/structure/B11486041.png)
![methyl 3,4,5-trimethoxy-2-{[(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}benzoate](/img/structure/B11486044.png)
![7H-Thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione, 6-methyl-2-[[2-(trifluoromethyl)phenyl]methylidene]-](/img/structure/B11486052.png)

![4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B11486058.png)
![{1-[4-(3,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B11486059.png)
